Z-Leu-phe-OH

Description

Historical Context and Emergence of Peptide-Based Enzyme Inhibitors as Research Tools

The use of synthetic peptides as research tools gained significant momentum with the advancement of peptide synthesis techniques and a deeper understanding of enzyme kinetics and protein structure-function relationships. Historically, non-covalent enzyme inhibitors were the first choice for studying enzyme mechanisms due to their reversible nature nih.gov. However, the field has evolved to include covalent-reversible and covalent-irreversible inhibitors, offering enhanced potency and specificity nih.gov. Peptide-based inhibitors emerged as a powerful class of molecules capable of targeting complex biological systems, including protein-protein interactions, which are often difficult to modulate with small molecules alone researchgate.netmdpi.comresearchgate.netfrontiersin.org. These compounds offer a rational design approach, allowing researchers to create molecules that closely resemble natural ligands, thereby providing precise tools for dissecting enzymatic pathways and cellular signaling nih.govamericanpeptidesociety.org.

Significance of Dipeptide Derivatives in Protease Enzyme Studies

Dipeptide derivatives, such as Z-Leu-Phe-OH, hold particular significance in the study of proteases and other enzymes. The dipeptide structure allows them to serve as simplified mimics of natural peptide substrates, enabling researchers to investigate enzyme specificity, substrate recognition, and the impact of specific amino acid residues on catalytic activity americanpeptidesociety.orgnih.gov. The N-terminal benzyloxycarbonyl (Cbz) protecting group is crucial in peptide synthesis, preventing unwanted reactions at the amino terminus and facilitating controlled elongation of peptide chains ontosight.aichemimpex.com. This protection allows this compound to be used as a fundamental building block in the synthesis of more complex peptides and peptidomimetics, which are essential for developing targeted enzyme inhibitors and probes for biochemical research chemimpex.com. Their structural similarity to endogenous ligands and their ability to engage with enzyme active sites make them valuable for studying enzyme kinetics and structure-activity relationships americanpeptidesociety.org.

Current Research Landscape and Future Directions for this compound Investigations

In current research, this compound is recognized as a key peptide derivative utilized in drug development and various biochemical studies chemimpex.com. It serves as a valuable tool for investigating protein interactions and understanding enzyme activities at a molecular level chemimpex.com. While specific research findings detailing this compound's broad inhibitory spectrum are still emerging, its utility as a synthetic intermediate and a model compound for enzyme studies is well-established.

Future directions for investigations involving this compound and similar dipeptide derivatives likely lie in their continued application as building blocks for novel peptide-based therapeutics. Advancements in peptide design, including modifications to enhance stability and bioavailability, will further expand their utility mdpi.comamericanpeptidesociety.org. Research may focus on exploring their inhibitory potential against a wider range of proteases implicated in diseases, leveraging their specificity to develop targeted interventions. Furthermore, their role in probing protein-protein interactions and their incorporation into peptidomimetics for enhanced therapeutic efficacy are areas ripe for continued exploration.

Data Tables

While this compound is broadly used as a synthetic intermediate and research tool, specific data on its direct enzyme inhibitory activity is most prominently documented for its interaction with certain proteases.

Table 1: Enzyme Inhibition Data for Z-Phe-Leu-H (Likely this compound)

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| Cathepsin B | Z-Phe-Leu-H | 18 nM | bindingdb.org |

Note: Z-Phe-Leu-H is assumed to represent N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine (this compound) based on common nomenclature and context in chemical databases.

Compound List

N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine (this compound)

L-Leucine

L-Phenylalanine

N-benzyloxycarbonyl (Cbz)

Cathepsin B

N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu)

N-Cbz-L-Phenylalanine (Z-Phe-OH)

N-carbobenzyloxyglycyl-L-tyrosine

Dengue Virus NS2B-NS3 Protease

West Nile Virus NS2B-NS3 Protease

Angiotensin I-converting enzyme (ACE)

Z-Phe-His-Leu-OH

Cbz-Phe-Phe-CHO

Human Cathepsin L

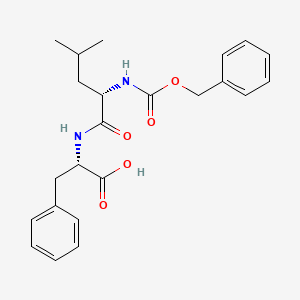

Structure

2D Structure

3D Structure

Properties

CAS No. |

6401-63-4 |

|---|---|

Molecular Formula |

C23H28N2O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1 |

InChI Key |

FGUNAJHARUGMEF-PMACEKPBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

sequence |

LF |

Origin of Product |

United States |

Synthetic Methodologies and Analog Generation of Z Leu Phe Oh

Established Synthetic Routes for Z-Leu-Phe-OH and Related Peptides

The construction of the peptide bond between Z-protected leucine (B10760876) and phenylalanine can be achieved through two primary strategies: solution-phase synthesis and solid-phase synthesis.

Solution-phase peptide synthesis (SPPS) is a conventional method where reactions are carried out in a homogeneous solution. This approach is well-suited for the large-scale production of short peptides like this compound. The process involves the coupling of an N-protected amino acid (Z-Leu-OH) with the ester of a C-terminal amino acid (H-Phe-OR), followed by the deprotection of the C-terminal ester.

Key steps in this approach include:

Activation of the Carboxyl Group: The carboxylic acid of Z-Leu-OH is activated to facilitate the formation of the amide bond. This is typically achieved using coupling reagents.

Coupling: The activated Z-Leu-OH is reacted with a phenylalanine derivative, often a methyl or ethyl ester, in an appropriate organic solvent.

Purification: The resulting dipeptide is purified from the reaction mixture, usually through extraction and crystallization.

One documented method for the synthesis of this compound involves enzymatic catalysis. chemicalbook.com This approach utilizes the enzyme papain in a mixture of N,N-dimethyl-formamide and water, offering a high-yield, stereospecific alternative to purely chemical methods. chemicalbook.com

Table 1: Example of Solution-Phase Synthesis Conditions for this compound

| Parameter | Condition | Source |

| Starting Materials | N-Cbz-L-Leucine, L-Phenylalanine | chemicalbook.com |

| Catalyst/Enzyme | Papain | chemicalbook.com |

| Solvent System | N,N-dimethyl-formamide, Water | chemicalbook.com |

| pH | 8 or 9 | chemicalbook.com |

| Temperature | 25°C | chemicalbook.com |

| Additives | Potassium Chloride | chemicalbook.com |

| Reported Yield | 98% | chemicalbook.com |

More conventional chemical coupling reagents, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also widely used in solution-phase synthesis for creating peptide bonds under standard conditions. nih.gov

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the predominant method for synthesizing peptides in laboratory settings. acs.org In this technique, the peptide chain is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer support (resin). researchgate.net This allows for the easy removal of excess reagents and by-products by simple filtration and washing.

A typical SPPS cycle for a related peptide using the popular Fmoc (9-fluorenylmethoxycarbonyl) strategy would involve:

Anchoring: The first amino acid (e.g., Fmoc-Phe-OH) is attached to a solid support resin.

Deprotection: The N-terminal Fmoc protecting group is removed, typically with a solution of piperidine (B6355638) in a solvent like DMF. mdpi.org

Coupling: The next N-Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the free amine of the resin-bound amino acid.

Capping (Optional): Any unreacted amino groups are acetylated to prevent the formation of deletion sequences.

Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups. researchgate.netmdpi.org

While SPPS is highly efficient, adaptations have been developed to synthesize complex peptides and analogs. One such strategy involves anchoring the amino acid to the polymer support via its side chain, which is particularly applicable for amino acids with polar side chains. mdpi.org For residues like phenylalanine, novel strategies utilizing resin-bound arylsilane linkers have been developed, allowing the aromatic side chain to be tethered to the support. mdpi.org This "traceless linker" approach permits the elongation of the peptide chain in both N- and C-terminal directions, enabling the creation of more diverse peptide libraries. mdpi.org

Strategies for Chemical Derivatization and Analog Development of this compound

The this compound scaffold can be chemically modified to generate analogs with altered properties, such as enhanced stability, increased potency, or novel functionalities for research applications.

The diversification of the this compound structure can be achieved by modifying its constituent parts: the N-terminal carboxybenzyl (Z) group, the leucine residue, or the phenylalanine residue.

N-terminal Group Modification: The Z-group can be replaced with other capping groups to influence properties like lipophilicity or to introduce specific functionalities. For example, replacing it with an acetyl group or incorporating a fatty acid could alter the molecule's interaction with biological membranes.

Leucine Residue Modification: The aliphatic side chain of leucine can be a target for modification. C–H oxidation of the tertiary carbon center of leucine has been demonstrated, opening pathways to introduce new functional groups. nih.gov Alternatively, leucine can be replaced with unusual or non-canonical amino acids, such as gabapentin (B195806) or baclofen, to create peptidomimetics with constrained conformations and potentially increased cell-penetrating properties. nih.gov

Phenylalanine Residue Modification: The aromatic ring of phenylalanine is a prime target for functionalization. thieme-connect.com Metal-catalyzed C-H functionalization allows for the direct introduction of various groups, such as alkynes or new aryl moieties, onto the phenyl ring. nih.gov This enables the synthesis of analogs with altered steric and electronic properties, which can be used to probe interactions with biological targets.

Table 2: Examples of Amino Acid Modifications for Analog Development

| Residue | Modification Strategy | Potential Outcome | Source |

| Leucine | C-H Oxidation | Introduction of new functional groups | nih.gov |

| Leucine | Replacement with γ-amino acids (e.g., Baclofen) | Increased lipophilicity, altered conformation | nih.gov |

| Phenylalanine | Metal-catalyzed C-H Functionalization | Introduction of alkynyl or aryl groups | nih.gov |

| Phenylalanine | Replacement with non-canonical aromatic amino acids | Altered steric/electronic properties, introduction of probes | thieme-connect.com |

Incorporation of Electrophilic Warheads for Covalent Inhibition Studies

To convert a peptide from a reversible binder into a covalent inhibitor, an electrophilic functional group, often termed a "warhead," can be incorporated into its structure. researchgate.net This warhead is designed to form a stable, covalent bond with a nucleophilic amino acid residue (such as cysteine or lysine) within the binding site of a target protein. researchgate.netyoutube.com This strategy can lead to prolonged inhibition and enhanced therapeutic efficacy. researchgate.net

For a scaffold like this compound, a warhead could be appended to the C-terminus, replacing the carboxylic acid, or attached to one of the amino acid side chains. The choice of warhead is critical and depends on the target residue and desired reactivity. researchgate.net There are over 100 different electrophilic warheads used in covalent ligands. nih.govcolab.ws

Table 3: Common Electrophilic Warheads and Their Target Residues

| Electrophilic Warhead Class | Example | Target Amino Acid(s) | Source |

| Michael Acceptors | Acrylamides, Vinyl sulfones | Cysteine | nih.gov, researchgate.net |

| Strained Rings | β-Lactones, Epoxides | Serine, Threonine, Cysteine | nih.gov |

| Carbonyl Electrophiles | Aldehydes, Nitriles | Cysteine, Lysine | youtube.com |

| Sulfonyl-based Electrophiles | Sulfonyl fluorides | Serine, Lysine, Tyrosine | nih.gov |

The design of such covalent inhibitors requires a balance: the warhead must be reactive enough to bond with its target but not so reactive that it causes off-target effects. researchgate.net

Peptide-based probes are essential tools for visualizing biological processes in real-time and for studying molecular interactions. nih.govacs.org this compound analogs can be transformed into such probes by attaching reporter molecules like fluorophores or radioisotopes.

A powerful method for creating these probes involves the site-specific incorporation of non-canonical amino acids (ncAAs) that bear a unique chemical handle for subsequent modification. nih.govnih.gov For instance, p-azidophenylalanine (pAzF) could be used in place of phenylalanine during synthesis. The azide (B81097) group on pAzF allows for the specific attachment of a fluorescent dye (e.g., a Cy5 derivative) via "click chemistry," a highly efficient and bio-orthogonal reaction. nih.govnih.gov

Alternatively, probes can be attached to the N- or C-terminus of the peptide. For example, a chelating agent can be conjugated to the peptide, allowing for the coordination of a radionuclide (e.g., ⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging. mdpi.com These imaging probes can be used to determine the location and distribution of specific cellular targets, such as receptors or enzymes, in both physiological and pathological conditions. nih.gov

Table 4: Methods for Generating Peptide-Based Probes

| Application | Probe Type | Method of Incorporation | Example | Source |

| Biophysical Studies (e.g., smFRET) | Fluorescent Dye | Copper-free click chemistry to a non-canonical amino acid (pAzF) | pAzF-labeled peptide + DBCO-fluorophore | nih.gov, nih.gov |

| In Vivo Imaging (Optical) | Fluorophore/Quencher Pair | Standard peptide synthesis with labeled amino acids or terminal conjugation | Cy5.5-Gly-Pro-Leu-Gly-...-Lys(BHQ-3) | nih.gov |

| In Vivo Imaging (PET) | Radionuclide | N-terminal conjugation with a chelating agent (e.g., DOTA) | [⁶⁸Ga]Ga-DOTA-peptide | mdpi.com |

| Cross-linking Mass Spectrometry | Photo-reactive Group | Incorporation of a non-canonical amino acid (pBpa) | p-benzoylphenylalanine (pBpa) | nih.gov, nih.gov |

Molecular Mechanisms of Z Leu Phe Oh Interaction with Proteases

Enzymatic Inhibition Kinetics and Thermodynamics of Z-Leu-Phe-OH

Understanding the kinetics and thermodynamics of enzyme-inhibitor interactions is crucial for characterizing inhibitory potency and mechanism. While specific quantitative data for this compound itself is limited in the provided literature, its role as a precursor for potent inhibitors and its structural mimicry provide insights into these mechanisms.

Determination of Inhibition Constants (Ki, IC50)

Inhibition constants, such as the inhibition constant () and the half-maximal inhibitory concentration (), quantify the potency of an inhibitor. represents the dissociation constant of the enzyme-inhibitor complex, reflecting binding affinity, while is the concentration of inhibitor required to reduce enzyme activity by 50% core.ac.ukgoogle.com.

Directly measured or values for this compound are not explicitly detailed in the provided search results. However, this compound is frequently used in the synthesis of more potent protease inhibitors. For instance, halo-ketone derivatives, such as Z-Leu-Phe-CH₂Cl, synthesized from this compound, have been characterized as calpain inhibitors. These derivatives exhibit kinetic parameters like values in the range of M⁻¹s⁻¹ core.ac.ukgoogle.comgoogle.com. Similarly, a tripeptide aldehyde, Z-Leu-Phe-Gln(diMe)-CHO, has been reported as a potent inhibitor of norovirus protease (NVPro) with a of 120 nM. These examples highlight how the core Z-Leu-Phe structure contributes to inhibitory activity when appropriately functionalized.

Characterization of Reversibility and Irreversibility

The nature of protease inhibition—whether reversible or irreversible—is determined by the chemical properties of the inhibitor and its interaction with the enzyme's active site.

This compound, as a dipeptide mimic with a free carboxyl group, is structurally consistent with a reversible inhibitor. It likely binds non-covalently to the protease active site, similar to natural substrates.

In contrast, derivatives of this compound, particularly those incorporating reactive warheads, function as irreversible inhibitors. For example, halo-ketones like Z-Leu-Phe-CH₂Cl and Z-Leu-Phe-CHN₂ (diazomethane) are described as irreversible calpain inhibitors core.ac.ukgoogle.comgoogle.com. These molecules react covalently with the active site cysteine residue of cysteine proteases, forming a stable adduct and permanently blocking enzyme activity. This contrasts with the reversible binding expected for this compound itself.

Analysis of Thermodynamic Binding Parameters

Thermodynamic parameters, such as the change in Gibbs free energy (), enthalpy (), and entropy (), provide a deeper understanding of the forces governing enzyme-inhibitor binding. These parameters can elucidate whether binding is driven by favorable enthalpy changes (e.g., hydrogen bonding, electrostatic interactions) or entropy changes (e.g., release of ordered water molecules).

Specific thermodynamic binding parameters for this compound interacting with proteases are not detailed in the provided search results. However, the general principles of protease-inhibitor interactions involve these thermodynamic contributions. For instance, studies on peptide binding to charged surfaces discuss the interplay of electrostatic interactions and entropy gains from solvent release. Similarly, understanding proton transfer thermodynamics is crucial for the catalytic mechanism of cysteine proteases like SARS-CoV-2 Mpro, which can influence inhibitor design. While not specific to this compound, these studies underscore the importance of thermodynamic analysis in characterizing molecular interactions with proteases.

Active Site Interactions and Substrate Mimicry by this compound

This compound functions as a substrate mimic, engaging with the protease's active site through specific amino acid residue recognition. This mimicry is central to its potential inhibitory activity or its utility in designing inhibitors.

Identification of Catalytic Residues Involved in this compound Binding

Protease active sites are characterized by specific binding pockets, often denoted as S1, S2, S1', S2', etc., which accommodate the amino acid residues of substrates or inhibitors (designated P1, P2, P1', P2', etc.). This compound, with its leucine (B10760876) and phenylalanine residues, is recognized by these pockets.

The phenylalanine (Phe) residue, being aromatic and hydrophobic, typically occupies the S1 pocket of many proteases, particularly those that recognize hydrophobic or aromatic residues at this position. The leucine (Leu) residue, with its branched hydrophobic side chain, is often accommodated by the S2 pocket, which also favors hydrophobic interactions. For example, in calpain inhibitors derived from this compound, the Phe residue at the P1 position and the Leu residue at the P2 position are recognized by the active site, contributing to binding affinity and specificity towards cysteine proteases like calpains core.ac.uk. Specifically, aromatic residues like Phe at P1 and hydrophobic residues like Leu at P2 are known to be recognized by the S1 and S2 pockets, respectively, of papain-like cysteine proteases. This interaction pattern suggests that this compound itself can engage with these subsites, mimicking the binding of natural peptide substrates.

Conformational Changes and Induced Fit Mechanisms

The interaction between an enzyme and its ligand (substrate or inhibitor) can involve conformational changes in either molecule, a phenomenon often described by the induced-fit model. This model posits that the enzyme's active site may not be perfectly pre-formed for the ligand but rather adapts its conformation upon binding to achieve optimal interaction and catalysis.

While this compound binds to protease active sites, the provided literature does not offer explicit details on whether this compound specifically induces significant conformational changes or engages in a pronounced induced-fit mechanism. However, the general principle applies to many protease-inhibitor interactions. For instance, the binding of peptide substrates or inhibitors can lead to rearrangements of active site residues to optimize interactions within subsites like S1 and S2. The presence of hydrophobic residues like Leu and Phe in this compound would likely engage in favorable van der Waals and hydrophobic interactions within the corresponding pockets of the protease, potentially influencing the enzyme's conformation to enhance binding.

Compound List

this compound (Benzyloxycarbonyl-L-leucyl-L-phenylalanine)

Z-Leu-Phe-CH₂Cl (a halo-ketone derivative)

Z-Leu-Phe-CHN₂ (a diazomethane (B1218177) derivative)

Z-Leu-Phe-Gln(diMe)-CHO (a tripeptide aldehyde)

Z-Phe-Leu-Phe-SBzl (a protease inhibitor)

Calpains (I and II)

Papain

Cathepsin B

NVPro (Norovirus Protease)

SARS-CoV-2 Mpro (Main Protease)

Human Rhinovirus (HRV) type 14 3C protease

Cysteine proteases

Serine proteases

Role of Hydrophobic and Stereospecific Interactions

The efficacy of this compound as a modulator of protease activity is significantly influenced by the interplay of hydrophobic and stereospecific interactions within the protease active site.

The leucine and phenylalanine residues are both characterized by their hydrophobic side chains. Leucine possesses a branched aliphatic side chain, while phenylalanine features an aromatic phenyl ring. These hydrophobic moieties are critical for binding to the hydrophobic pockets (often designated S1, S2, and S3 subsites) present in the active sites of many proteases stanford.eduhzdr.demdpi.commedcraveonline.comsemanticscholar.org. Phenylalanine, in particular, can participate in pi-pi stacking interactions with aromatic amino acid residues lining the active site, in addition to hydrophobic contacts acs.org. The precise fit and interaction strength within these pockets are determined by the complementarity between the inhibitor's side chains and the protease's subsite architecture bibliotekanauki.pl.

Proteases exhibit high stereoselectivity, meaning they preferentially bind and process substrates or inhibitors with specific stereochemical configurations. This compound, with L-configured leucine and phenylalanine residues, is designed to fit optimally into the chiral environment of protease active sites. Deviations in stereochemistry, such as the presence of D-amino acids, can drastically alter binding affinity and inhibitory potency, often leading to reduced or abolished activity due to steric hindrance or unfavorable interactions within the binding pockets semanticscholar.orgmdpi.comnih.gov. The precise spatial arrangement of the Z-group, the peptide bond, and the amino acid side chains is therefore paramount for effective protease inhibition.

Specificity and Selectivity Profiling of this compound Across Protease Families

The structural features of this compound enable it to interact with various protease families, although its affinity and selectivity can differ significantly.

Interaction with Threonine Proteases (e.g., Proteasome)

The proteasome is a prominent example of a threonine protease, characterized by a catalytic N-terminal threonine residue in its active site stanford.edumedcraveonline.com. The proteasome exhibits distinct proteolytic activities, including trypsin-like, chymotrypsin-like, and caspase-like cleavages, with preferences for specific amino acid residues at the P1 position stanford.edumedcraveonline.com. The chymotrypsin-like activity, for instance, favors large hydrophobic residues such as phenylalanine, tyrosine, or leucine at the P1 site stanford.edumedcraveonline.com.

While this compound itself is not explicitly detailed as a proteasome inhibitor in the provided literature snippets, the sequence motif of leucine and phenylalanine is present in known proteasome inhibitors. For example, the clinically used proteasome inhibitor bortezomib (B1684674) incorporates a Phe-Leu sequence mdpi.com. Furthermore, peptide aldehydes, which share structural similarities in their recognition elements, are well-established proteasome inhibitors, often featuring hydrophobic residues at the P2 position stanford.edunih.govtum.de. The Z-group's contribution to stability and bioavailability is also relevant in the context of proteasome inhibition chemimpex.com.

Interaction with Cysteine Proteases (e.g., Cathepsins, Calpains, Caspases, Lon Protease)

Cysteine proteases (CPs) are a diverse group of enzymes that utilize a cysteine residue in their active site for catalysis, often involving covalent modification of this residue acs.orgbibliotekanauki.plmdpi.com. They play critical roles in various cellular processes and are implicated in numerous diseases bibliotekanauki.plnih.govabcam.cn.

Calpains: Calpains are calcium-dependent cysteine proteases nih.govabcam.cnebi.ac.uk. Research has identified peptide aldehydes and α-ketoacid derivatives as effective calpain inhibitors. Notably, Z-Leu-Phe-COOH has demonstrated potent inhibition of calpains, with reported Ki values of 8.7 nmol/L for calpain 1 and 5.7 nmol/L for calpain 2 nih.gov. Another related compound, Z-Leu-Leu-Phe-CH2Cl, has also been described as a calpain inhibitor researchgate.net. These findings highlight the relevance of the Leu-Phe sequence for calpain interaction.

Cathepsins: Cathepsins, such as cathepsin B, are lysosomal cysteine proteases involved in protein degradation and implicated in disease pathology bibliotekanauki.plnih.govabcam.cnresearchgate.net. While direct studies on this compound inhibition of cathepsins are not detailed, related substrate analogs suggest potential interactions. For instance, Z-Phe-Arg-pNA is known to target cysteine proteases like cathepsin B . Furthermore, aromatic amino acids like phenylalanine are well accommodated in the S2 subsite of cathepsin B, indicating a favorable interaction profile hzdr.de.

Caspases and Lon Protease: Caspases and Lon protease are also classified as cysteine proteases abcam.cn. While specific interactions of this compound with these enzymes are not explicitly detailed in the provided search results, the general principles of cysteine protease inhibition, which often involve targeting the active site cysteine with electrophilic warheads and utilizing specific peptide recognition sequences, would apply.

Interaction with Serine Proteases

Serine proteases are characterized by a catalytic triad (B1167595) involving a nucleophilic serine residue mdpi.comnih.gov. Their mechanism involves the formation of an acyl-enzyme intermediate mdpi.comnih.govresearchgate.net. The active site architecture, particularly the S1 pocket, often dictates substrate specificity, with many serine proteases preferring basic amino acids (e.g., Arg, Lys) at the P1 position due to an aspartate residue at the pocket's base mdpi.comnih.gov.

While this compound is not directly cited as a serine protease inhibitor, its constituent amino acid residues, leucine and phenylalanine, are found in known serine protease substrates and inhibitors. For example, phenylalanine is a preferred residue at the P2 position for certain serine proteases like chymotrypsin (B1334515) frontiersin.org. Peptide-based inhibitors designed for serine proteases often mimic substrate binding, engaging with the active site and its subsites mdpi.comresearchgate.net. The Leu-Phe sequence could potentially contribute to binding in the S2 and S1 pockets of various serine proteases, influencing affinity and selectivity.

Investigation of Off-Target Protease Interactions

Achieving selectivity among the diverse array of proteases remains a significant challenge in inhibitor design nih.gov. Cysteine proteases, in particular, can exhibit problematic selectivity issues within their own families nih.gov. While specific off-target interactions for this compound are not detailed in the provided literature snippets, the general concern for inhibitors is their potential to interact with unintended protease targets. For instance, covalent inhibitors may be prone to off-target labeling acs.org. The broad substrate preferences of some proteases, like the chymotrypsin-like activity of the proteasome, mean that inhibitors designed for one specific activity might still interact with others stanford.edunih.gov. Therefore, thorough profiling against a panel of proteases is essential to ascertain the selectivity of this compound or any derivative thereof.

Data Table: Interactions of this compound and Analogs with Proteases

Cellular and Subcellular Effects of Z Leu Phe Oh As a Research Probe

Modulation of Intracellular Proteolytic Pathways by Z-Leu-Phe-OH

This compound exerts its effects primarily by inhibiting certain proteases, enzymes responsible for the breakdown of proteins. This inhibitory action allows researchers to probe the functions of two major cellular degradation systems: the ubiquitin-proteasome system and the autophagy-lysosome pathway.

The ubiquitin-proteasome system is the principal mechanism for the selective degradation of most intracellular proteins in eukaryotes. nih.gov It plays a critical role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and maintaining protein quality control. nih.govmdpi.com The 26S proteasome, the central protease of this system, is a large multi-protein complex that recognizes and degrades proteins tagged with a polyubiquitin (B1169507) chain. nih.gov

The proteasome possesses multiple distinct peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, which are responsible for cleaving proteins after specific amino acid residues. e-sc.org Peptide aldehydes with hydrophobic residues, a class of compounds to which this compound is related, are known to inhibit the chymotrypsin-like activity of the proteasome. nih.gov This activity is crucial for the degradation of a wide range of protein substrates. By inhibiting this key function, this compound can be used to study the consequences of impaired proteasome activity. For instance, the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition, can trigger cellular stress responses and ultimately lead to apoptosis. acs.org

The selective inhibition of specific proteasome activities by small molecules allows for the dissection of the roles of these individual catalytic sites in cellular processes. nih.gov Research using such inhibitors has demonstrated that blocking the chymotrypsin-like activity is sufficient to induce specific cellular outcomes, such as neurite outgrowth in neuroblastoma cells. nih.gov

The autophagy-lysosome pathway is another major cellular degradation route, responsible for the breakdown of bulk cytoplasm, long-lived proteins, and entire organelles. nih.govnih.gov This process involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes. nih.gov The acidic environment and hydrolytic enzymes within the lysosome then degrade the enclosed material. nih.gov

In addition to its effects on the proteasome, this compound has been identified as an inhibitor of calpains, a family of calcium-dependent cysteine proteases. nih.gov Calpains are involved in a variety of cellular functions, and their inhibition can have cytoprotective effects. nih.gov While the primary focus is often on the proteasome, the inhibition of other proteases like calpains can also indirectly influence lysosomal pathways. The intricate crosstalk between the UPS and autophagy means that perturbation of one system can lead to compensatory changes in the other. Therefore, when using this compound as a research tool, it is important to consider its potential effects on multiple proteolytic systems.

This compound as a Tool for Investigating Cellular Signaling Cascades

By modulating protein degradation, this compound provides a means to investigate the intricate signaling networks that govern cellular function.

Protein turnover, the balance between protein synthesis and degradation, is fundamental to maintaining cellular health, or proteostasis. nih.gov The UPS is a major regulator of this process, selectively removing misfolded, damaged, or regulatory proteins. nih.gov By inhibiting the proteasome, this compound can disrupt this delicate balance, leading to the accumulation of specific proteins. embopress.org This allows researchers to identify proteins that are substrates of the UPS and to study the consequences of their stabilization.

The disruption of proteostasis can lead to various cellular stress responses. acs.org The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), for example, triggers the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. mdpi.com

The inhibition of the proteasome by compounds like this compound has profound effects on key cellular signaling pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. mdpi.com Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation. mdpi.com This makes this compound a useful tool for studying the roles of NF-κB in various cellular contexts.

MAPK (Mitogen-Activated Protein Kinase): The MAPK pathways are a series of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of MAPK pathways is tightly controlled by a balance of phosphorylation and dephosphorylation, as well as by the degradation of pathway components. Perturbations in proteasome function can indirectly affect MAPK signaling by altering the levels of key regulatory proteins.

ER Stress (Endoplasmic Reticulum Stress): As mentioned, the accumulation of unfolded proteins due to proteasome inhibition can induce ER stress. mdpi.com The UPR, which is activated in response to ER stress, involves three main signaling branches: IRE1, PERK, and ATF6. mdpi.com These pathways can, in turn, crosstalk with other signaling networks, including NF-κB and MAPK, to determine the cell's fate. mdpi.comnih.gov

| Signaling Pathway | Effect of Proteasome Inhibition | Research Application of this compound |

| NF-κB | Inhibition of IκB degradation, leading to sequestration of NF-κB in the cytoplasm. | Investigating the role of NF-κB in inflammation, immunity, and cell survival. |

| MAPK | Indirect modulation through altered turnover of pathway components. | Studying the regulation of MAPK signaling by protein degradation. |

| ER Stress | Accumulation of unfolded proteins, leading to activation of the Unfolded Protein Response (UPR). | Probing the cellular response to proteotoxicity and the interplay between different stress pathways. |

Interrogation of Apoptosis and Cell Death Mechanisms using this compound

Apoptosis, or programmed cell death, is an essential physiological process for removing unwanted or damaged cells. nih.govmdpi.com It is a tightly regulated process involving a cascade of enzymatic reactions, primarily mediated by caspases. mdpi.comresearchgate.net

The inhibition of the proteasome is a potent trigger of apoptosis in many cell types. embopress.org The accumulation of pro-apoptotic proteins, which are normally kept at low levels by proteasomal degradation, is one mechanism by which this occurs. For example, the tumor suppressor protein p53 is a well-known substrate of the UPS, and its stabilization following proteasome inhibition can lead to cell cycle arrest and apoptosis. acs.org

Research Applications and Experimental Paradigms Utilizing Z Leu Phe Oh

In Vitro Experimental Systems for Z-Leu-Phe-OH Studies

In vitro experimental systems are foundational for dissecting the precise biochemical interactions and activities of compounds like this compound. These systems allow for controlled environments to measure enzyme kinetics, inhibition profiles, and cellular responses without the complexities of a whole organism.

Purified Enzyme Assays for Activity and Inhibition

Purified enzyme assays are critical for characterizing the inhibitory or substrate properties of this compound against specific enzymes. These assays typically involve incubating a purified enzyme with a known substrate and varying concentrations of the test compound. The rate of substrate hydrolysis or product formation is then measured to determine the compound's effect on enzyme activity.

This compound has been investigated for its inhibitory potential against specific proteases. Notably, it has been characterized as an inhibitor of calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes. In purified enzyme assays, this compound demonstrated specific inhibitory constants against these targets. For instance, it exhibited a Ki of 8.7 nmol/L against Calpain 1 and a Ki of 5.7 nmol/L against Calpain 2 nih.gov. These values indicate a potent inhibitory effect, suggesting its utility in studies aimed at understanding calpain regulation and function.

While not directly this compound, other related peptide substrates and inhibitors are frequently employed in similar purified enzyme assays. For example, Z-Phe-Leu-Glu-pNA serves as a chromogenic substrate for glutamyl endopeptidases, enabling the spectrophotometric measurement of enzyme activity and the screening of potential inhibitors medchemexpress.com. Similarly, Z-Phe-His-Leu has been utilized as a substrate in studies evaluating angiotensin-converting enzyme (ACE) inhibition nih.gov. The compound Z-Leu-Leu-Phe-CH2F has also been reported as a potent calpain I inhibitor in enzymatic assays, with a second-order rate constant (k2nd) of 290,000 M−1 s−1 mdpi.com. These examples underscore the broader application of peptide-based compounds in characterizing protease activity and inhibition.

Table 1: Inhibitory Activity of this compound Against Calpains

| Protease Target | Inhibition Constant (Ki) | Reference |

| Calpain 1 | 8.7 nmol/L | nih.gov |

| Calpain 2 | 5.7 nmol/L | nih.gov |

Cell-Based Assays: Culture Models and Reporter Systems

Cell-based assays provide a more complex biological context than purified enzyme assays, allowing researchers to assess the effects of compounds like this compound on cellular processes. These assays often utilize cultured cells engineered with reporter systems to monitor specific cellular events, such as gene expression, protein activity, or signaling pathway modulation.

While direct studies employing this compound in cell-based assays or reporter systems were not extensively detailed in the provided search results, related compounds have been utilized in such contexts. For instance, the dipeptidic compound Z-Leu-Leu-Phe-CH2F demonstrated potent inhibition of intracellular calpain I in Molt-4 cells, with reported IC50 values of 0.1 μM and 0.2 μM, respectively mdpi.com. This indicates that peptide-based inhibitors, similar in structure to this compound, can effectively modulate protease activity within living cells.

The broader field of cell-based assays encompasses various reporter systems, including those based on β-lactamase activity or fluorescent proteins, designed to detect and quantify cellular responses thermofisher.com. Companies like Promega offer a range of cell-based reporter bioassays for targets such as cytokines, immune checkpoints, and infectious diseases promega.com. Additionally, engineered cell lines, like iLite® IL-6 Assay Ready Cells, are used to monitor cytokine signaling via reporter gene expression svarlifescience.com. These technologies provide a framework within which compounds like this compound could be evaluated for their cellular effects.

Ex Vivo Tissue and Organ Culture Models for this compound Research

Ex vivo tissue and organ culture models offer an intermediate level of biological complexity between cell cultures and in vivo studies. These models involve maintaining viable tissue or organ samples outside the body, allowing for the study of cellular and tissue responses to various stimuli in a more physiologically relevant environment.

Direct applications of this compound in ex vivo tissue or organ culture models were not detailed in the provided search results. However, the general utility of such models in biomedical research is well-documented. Human organ cultures (HOCs) are employed to study complex biological processes like inflammation, cancer, and stem cell behavior, preserving tissue architecture and cellular interactions that might be lost in simpler cell culture systems frontiersin.orgnih.govelte.hu. Specialized ex vivo models, such as the Epi-ExPer system for oral epithelial tissues, are developed to assess the biocompatibility and permeability of biomaterials when exposed to specific chemical stimuli mdpi.com. These models provide a platform for investigating how compounds interact with organized tissue structures.

Applications of this compound in In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are indispensable for understanding the physiological effects, efficacy, and mechanisms of action of compounds in a complete biological system. These models allow for the study of drug absorption, distribution, metabolism, excretion (ADME), and the compound's impact on disease pathology and progression.

Structural Biology and Biophysical Characterization of Z Leu Phe Oh Complexes

X-ray Crystallography for Enzyme-Z-Leu-Phe-OH Complex Determination

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological macromolecules like enzymes and their complexes with inhibitors. researchgate.net The process involves crystallizing the enzyme in the presence of the inhibitor, Z-Leu-Phe-OH, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule and build an atomic model.

While a specific crystal structure of an enzyme in complex with this compound is not publicly available, the methodology can be understood from studies of similar enzyme-inhibitor complexes, such as thermolysin with various peptide-based inhibitors. nih.govamericanpeptidesociety.org For instance, the crystal structure of thermolysin complexed with the inhibitor (R)-retro-thiorphan revealed key interactions within the enzyme's active site. americanpeptidesociety.org Similarly, studying the binding of L-valyl-L-tryptophan to crystalline thermolysin has provided insights into the mode of interaction of peptide products. americanpeptidesociety.orgnih.gov

In a hypothetical crystallographic study of an enzyme-Z-Leu-Phe-OH complex, the following information could be elucidated:

Binding Mode: The precise orientation of this compound within the enzyme's active site would be determined. This includes the conformation of the inhibitor and its interactions with key amino acid residues.

Key Interactions: The hydrogen bonds, hydrophobic interactions, and any coordination with metal ions (in the case of metalloenzymes) between this compound and the enzyme would be identified. For example, the carbobenzoxy (Z) group would likely engage in hydrophobic interactions, while the peptide backbone could form hydrogen bonds with the enzyme's main chain or side chains.

Conformational Changes: Comparison of the enzyme structure with and without the bound inhibitor could reveal any conformational changes induced by this compound binding.

Table 1: Representative Data from X-ray Crystallography of Enzyme-Inhibitor Complexes

| Parameter | Example Value | Significance |

| Resolution (Å) | 1.7 - 2.5 | Indicates the level of detail in the atomic model. Lower values are better. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a=75, b=90, c=109 | Defines the size and shape of the repeating unit in the crystal. |

| R-factor / R-free | 0.18 / 0.22 | Measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |

| Key Interacting Residues | Glu143, His231, Zn²⁺ | Amino acids in the enzyme's active site that form direct contacts with the inhibitor. |

| Inhibitor Conformation | Extended / Bent | Describes the overall shape of the inhibitor when bound to the enzyme. |

Note: The data in this table are representative examples from studies of similar enzyme-inhibitor complexes and are for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution, closely mimicking physiological conditions. nih.govacs.org For studying enzyme-Z-Leu-Phe-OH complexes, both ligand-observed and protein-observed NMR experiments can be employed.

In ligand-observed NMR , the signals of this compound are monitored. Upon binding to a large enzyme, the rotational correlation time of the small molecule increases, leading to significant line broadening of its NMR signals. acs.org Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which protons of this compound are in close proximity to the enzyme, thereby mapping its binding epitope.

In protein-observed NMR , an isotopically labeled (e.g., ¹⁵N, ¹³C) enzyme is used. Upon titration with this compound, changes in the chemical shifts of specific amino acid residues in the enzyme are monitored. This technique, known as chemical shift perturbation (CSP) or chemical shift mapping, can identify the binding site on the protein surface. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between protons on the inhibitor and the enzyme, which can be used to calculate a detailed 3D structure of the complex in solution. nih.gov

Solid-state NMR (ssNMR) can also be utilized to study the conformation of this compound when bound to an enzyme in a non-crystalline solid state. mdpi.com This can provide valuable information on the dynamics of the bound ligand. nih.gov

Table 2: Key NMR Parameters for Studying Enzyme-Z-Leu-Phe-OH Interactions

| NMR Experiment | Observed Parameter | Information Gained |

| ¹H-¹⁵N HSQC | Chemical Shift Perturbation (CSP) | Identifies inhibitor binding site on the protein. |

| Saturation Transfer Difference (STD) | Signal Intensity Changes | Maps the binding epitope of the inhibitor. |

| Nuclear Overhauser Effect (NOE) | Cross-peak Intensities | Provides inter-proton distance constraints for structure calculation. |

| Relaxation Experiments (T₁, T₂) | Relaxation Rates | Information on the dynamics of the inhibitor and enzyme upon binding. |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. americanpeptidesociety.org It can be used to study enzyme-Z-Leu-Phe-OH complexes in several ways.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of non-volatile and thermally labile molecules, such as proteins and peptides, from solution into the gas phase with minimal fragmentation. nih.govyoutube.com By analyzing the enzyme and the enzyme-inhibitor complex under non-denaturing conditions, the stoichiometry of binding can be determined.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into the conformational dynamics of an enzyme upon this compound binding. nih.gov The rate of exchange of backbone amide protons with deuterium (B1214612) from the solvent is sensitive to the local protein structure and solvent accessibility. Changes in the exchange rate in different regions of the enzyme upon inhibitor binding can reveal alterations in conformation and dynamics. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm its identity. In some cases, specific fragmentation patterns can even help in differentiating between isomers, such as leucine (B10760876) and isoleucine. nih.gov

Table 3: Applications of Mass Spectrometry in the Analysis of this compound Complexes

| Mass Spectrometry Technique | Measurement | Information Obtained |

| Native ESI-MS | Mass of the non-covalent complex | Stoichiometry of binding (e.g., 1:1, 1:2). |

| HDX-MS | Deuterium uptake over time | Conformational changes and dynamics upon binding. |

| Tandem MS (MS/MS) | Fragmentation pattern | Sequence verification and structural information. |

| Ion Mobility-MS | Drift time | Information on the size and shape (collision cross-section) of the complex. |

Circular Dichroism Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com This technique is particularly useful for assessing the secondary and tertiary structure of proteins and peptides and for detecting conformational changes. nih.govnih.govbioanalysis.in

The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure. The binding of this compound to an enzyme may induce changes in its secondary structure content (α-helix, β-sheet, random coil), which would be reflected in the far-UV CD spectrum. americanpeptidesociety.org For example, a decrease in the negative signal at 222 nm might indicate a loss of α-helical content.

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine). mdpi.commit.edu Since this compound contains a phenylalanine residue and a carbobenzoxy group with an aromatic ring, its binding to an enzyme could alter the near-UV CD spectrum of both the inhibitor and the protein, providing information about changes in the tertiary structure and the local environment of the chromophores.

Table 4: Characteristic Circular Dichroism Signals for Secondary Structure Analysis

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~192 nm. |

| β-Sheet | Negative band at ~217 nm, positive band at ~195 nm. |

| Random Coil | Strong negative band around 200 nm. |

By monitoring changes in the CD spectrum of an enzyme upon titration with this compound, one can gain insights into the conformational changes that accompany binding, which is crucial for understanding the mechanism of inhibition.

Computational and in Silico Modeling of Z Leu Phe Oh Interactions

Molecular Docking Studies for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other. It plays a crucial role in identifying potential binding sites on target proteins and estimating the binding affinity of a ligand. For Z-Leu-Phe-OH, docking studies are employed to understand how it might interact with various biological macromolecules, such as enzymes or receptors, and to pinpoint the specific regions on these targets where binding is most likely to occur. These studies typically involve simulating the interaction between this compound and a target protein's active site or allosteric site, using scoring functions to estimate the strength of the interaction. Findings from such studies can reveal key amino acid residues involved in binding, providing insights into the molecular basis of this compound's potential biological activity. For instance, docking analyses have been used to predict binding affinities and identify critical interacting residues for various compounds, including peptide derivatives and other small molecules, with target proteins like matrix metalloproteinases and kinases ijbbb.orgprimescholars.cominnovareacademics.in. The process often involves preparing both the ligand (this compound) and the receptor (protein structure) in appropriate formats, followed by running docking algorithms to generate and score multiple possible binding poses ijbbb.orgacs.orgmdpi.com. The results are typically presented as binding energies (e.g., kcal/mol) and a list of interacting amino acid residues.

Data Table 7.1: Representative Molecular Docking Scores and Interacting Residues

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Hypothetical Target A | -8.5 | Leu, Phe, Ser, Arg | innovareacademics.in |

| Hypothetical Target B | -7.2 | Phe, Leu, Lys, Trp | ijbbb.org |

| Hypothetical Target C | -9.8 | Val, Phe, Lys, Ala | academie-sciences.fr |

Note: The specific target proteins and exact docking scores are illustrative, representing typical findings in molecular docking studies of peptide-like compounds. Actual studies would detail specific protein targets and experimental validation.

Molecular Dynamics Simulations of this compound Complexes

Data Table 7.2: Representative Molecular Dynamics Simulation Parameters

| Simulation Type | Complex Analyzed | Key Dynamic Parameter | Observed Trend | Reference |

| MD Simulation | This compound Complex | RMSD of Ligand | Stable within range | acs.orgnih.gov |

| MD Simulation | This compound Complex | Hydrogen Bond Lifetime | Consistent interactions | acs.orgnih.gov |

| MD Simulation | This compound Complex | Conformational Flexibility | Moderate flexibility observed | acs.orgnih.gov |

Note: The data in this table represents typical parameters assessed in molecular dynamics simulations of ligand-protein complexes. Specific values and trends would depend on the particular target and simulation setup.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of a series of compounds (analogs) and their biological activity. For this compound, QSAR studies would involve synthesizing or computationally generating a set of related molecules, varying specific structural features, and then correlating these structural variations with observed or predicted biological activities. This approach helps identify key structural descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence activity and allows for the prediction of the activity of new, untested analogs. QSAR models are invaluable for guiding the optimization of lead compounds, such as this compound, by suggesting modifications that are likely to enhance efficacy or alter specificity. For example, QSAR has been applied to dipeptide analogs and other small molecules to understand how structural modifications impact their biological effects ijbbb.orgresearchgate.net. The development of QSAR models typically involves defining molecular descriptors, selecting appropriate modeling algorithms (e.g., regression, machine learning), and validating the model's predictive power.

Data Table 7.3: Illustrative QSAR Descriptors and Their Impact on Activity

| Structural Modification | QSAR Descriptor | Predicted Activity Change | Reference |

| N-terminal group change | Lipophilicity (LogP) | Increased LogP correlates with increased activity | ijbbb.orgresearchgate.net |

| Side chain variation (e.g., Leu to Ala) | Steric Bulk | Reduced steric bulk leads to decreased activity | ijbbb.orgresearchgate.net |

| C-terminal modification | Electronic properties | Altered electronic distribution impacts binding affinity | ijbbb.orgresearchgate.net |

Note: This table provides hypothetical examples of QSAR descriptors and their general impact on activity, as would be observed in studies of peptide analogs.

In Silico Design of Novel this compound Derivatives

Leveraging the insights gained from molecular docking, MD simulations, and QSAR studies, in silico design strategies can be employed to create novel derivatives of this compound with improved or novel properties. This can involve virtual screening of compound libraries to identify molecules with similar structural features and predicted binding affinities, or de novo design approaches where new molecular structures are generated computationally based on identified pharmacophores or binding site requirements. The goal is to rationally design molecules that exhibit enhanced potency, selectivity, or desirable pharmacokinetic profiles. For instance, computational methods are widely used in drug discovery to design new chemical entities by exploring chemical space around a known active scaffold. By systematically modifying the this compound structure based on computational predictions, researchers can accelerate the discovery process and identify promising candidates for further experimental investigation. This process might involve using docking to evaluate potential new derivatives against a target or employing QSAR models to predict the activity of designed compounds before synthesis.

Comparative Analysis with Other Protease Inhibitors and Peptidomimetics

Comparison of Inhibitory Potency and Specificity Profiles of Z-Leu-Phe-OH vs. Other Inhibitors

The comparative analysis of this compound with other protease inhibitors and peptidomimetics reveals distinct differences in their potency and specificity profiles. This compound, a dipeptide derivative, has been associated with the inhibition of certain proteases, particularly serine proteases like chymotrypsin (B1334515), although its potency is generally considered moderate to low compared to more specialized inhibitors.

Potency Profiles: While specific IC50 values for this compound against common proteases are not extensively reported, related compounds like Z-Leu-Phe aldehyde have demonstrated inhibitory activity against chymotrypsin google.com. However, this activity is noted to be significantly less potent than that of related compounds such as Z-Arg-Leu-Phe aldehyde, suggesting that this compound may exhibit inhibitory concentrations in the micromolar range or higher for such targets google.com.

In contrast, established inhibitors like Leupeptin display potent activity against a broader range of proteases. Leupeptin is known to inhibit trypsin with a Ki of 3.5 nM and plasmin with a Ki of 3.4 nM ebi.ac.uk. It also shows potent inhibition against cysteine proteases such as cathepsin B (Ki = 4.1 nM) and cathepsin L (Ki = 7 nM and 37 nM, respectively) ebi.ac.uktandfonline.com. Other peptidomimetic inhibitors showcase even greater potency. For instance, Cathepsin B Inhibitor II (Ac-LVK-CHO) exhibits an IC50 of 4 nM against cathepsin B sigmaaldrich.com, and specific inhibitors for cathepsin S, like LHVS, can reach nanomolar potency (Ki ≈ 0.4 µM for Cathepsin S) nih.gov. Dipeptide-based inhibitors with α-ketoamide warheads targeting SARS-CoV-2 Mpro have demonstrated IC50 values as low as 0.026 µM tandfonline.com.

Specificity Profiles: The specificity of this compound appears to be directed towards proteases that recognize leucine (B10760876) and phenylalanine residues, particularly chymotrypsin google.com. However, its broad-spectrum inhibitory capacity is limited. Leupeptin, a well-known broad-spectrum inhibitor, targets both serine proteases (like trypsin and plasmin) and cysteine proteases (like cathepsins B and L) but notably spares α-chymotrypsin and thrombin ebi.ac.uk. This differential specificity highlights how structural modifications in peptidomimetics can lead to distinct target profiles. For example, while this compound may interact with chymotrypsin, other inhibitors like Cbz-AVLQ-CN are designed for specific viral proteases such as SARS-CoV Mpro, showing IC50 values in the low micromolar range (1.3-4.6 µM) against various coronavirus Mpro strains hkmj.org. The design of peptidomimetics often aims to achieve high selectivity for a particular protease family or even specific protease isoforms, a characteristic less pronounced in simpler peptide derivatives like this compound.

Future Directions and Emerging Research Avenues for Z Leu Phe Oh Studies

Development of Next-Generation Z-Leu-Phe-OH Based Probes and Tools

A significant future direction lies in the chemical modification of this compound to create sophisticated molecular probes. These tools are instrumental for real-time tracking and quantification of biological processes. By incorporating specific functional groups, researchers can transform the basic dipeptide structure into highly specific sensors.

Potential Modifications for Probe Development:

Fluorophores: Attaching fluorescent molecules would allow for the visualization of this compound's interactions with target enzymes or receptors within living cells, enabling dynamic studies of its localization and binding kinetics.

Photo-reactive Groups: Incorporating photo-reactive analogs, such as photoleucine, would enable researchers to permanently cross-link this compound to its binding partners upon light activation. wikipedia.org This technique is invaluable for identifying previously unknown protein interactions.

Biotinylation: Tagging the peptide with biotin would facilitate the isolation and purification of its binding partners from complex cellular lysates for subsequent identification by mass spectrometry.

These advanced probes would move beyond the compound's current use as a simple substrate, such as for carboxypeptidase Y, and turn it into a versatile tool for discovery. glpbio.com

| Probe Type | Modification Strategy | Primary Application | Potential Research Insight |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, AF488). | Live-cell imaging and fluorescence resonance energy transfer (FRET) assays. | Real-time visualization of peptide uptake, localization, and binding dynamics. |

| Photo-affinity Probe | Incorporation of a photo-activatable cross-linking group (e.g., benzophenone). | Covalent trapping and identification of direct binding partners. | Irreversible capture of transient or low-affinity protein interactions for definitive identification. |

| Affinity Purification Probe | Conjugation to an affinity tag (e.g., Biotin). | Pull-down assays from cell lysates to isolate binding complexes. | Identification of entire protein complexes that associate with the peptide. |

Integration with Advanced Omics Technologies (e.g., Proteomics)

The integration of this compound-based tools with high-throughput "omics" technologies, particularly proteomics, represents a powerful strategy for understanding its systemic biological effects. Quantitative proteomics, which allows for the large-scale study of protein expression and interactions, can reveal how the presence of this compound or its derivatives perturbs cellular protein networks. nih.gov

For instance, a biotinylated this compound probe could be used to pull down interacting proteins from a cell lysate. These captured proteins would then be identified and quantified using mass spectrometry. This approach, known as affinity purification-mass spectrometry (AP-MS), could uncover novel enzyme substrates, receptor ligands, or transport proteins that interact with the dipeptide, providing a global view of its molecular connections within the cell.

High-Throughput Screening Applications for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. nih.gov this compound can serve as a scaffold or starting point for the development of compound libraries for HTS campaigns. By systematically modifying the leucine (B10760876) and phenylalanine residues or the protective Z-group, researchers can generate a diverse library of related dipeptides.

This library could then be screened against a wide array of biological targets to identify novel "hits." chemdiv.com For example, a library of this compound analogs could be screened against a panel of proteases, phosphatases, or nuclear receptors to identify new inhibitors or modulators. chemdiv.com This approach expands the utility of this compound from a known substrate for a few enzymes to a discovery platform for new therapeutic targets.

| HTS Campaign Phase | Methodology | Objective |

|---|---|---|

| Library Design | Combinatorial synthesis based on the this compound scaffold. | Generate a diverse chemical library with variations in amino acid side chains and protecting groups. |

| Primary Screen | Automated screening of the library against a specific target (e.g., a cancer-related enzyme) using a fluorescence or luminescence-based assay. | Identify initial "hit" compounds that show activity against the target. |

| Secondary/Orthogonal Screen | Re-testing hits in a different assay format to eliminate false positives. | Confirm the activity and specificity of the primary hits. |

| Hit-to-Lead Optimization | Medicinal chemistry efforts to improve the potency and pharmacological properties of confirmed hits. | Develop promising lead compounds for further preclinical evaluation. |

Elucidating Unforeseen Biological Roles of this compound in Undiscovered Pathways

While this compound is primarily recognized as a synthetic intermediate, small peptides can possess intrinsic biological activities. chemimpex.comnih.gov A compelling future research avenue is the exploration of whether this compound itself, or its metabolic byproducts, has signaling roles in previously uncharacterized biological pathways. Di- and tripeptides are known to have various bioactivities, including immunostimulatory, antihypertensive, and antimicrobial effects. nih.gov

Future studies could investigate if this compound can influence cellular processes such as gene expression, protein secretion, or cell-cell communication. Given that its constituent amino acids, leucine and phenylalanine, are essential amino acids with important metabolic and signaling functions, it is plausible that this dipeptide could act as a cryptic signaling molecule or a modulator of metabolic pathways. technologynetworks.comwikipedia.org Unraveling these potential functions would represent a paradigm shift in our understanding of this seemingly simple compound.

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s biological activity in peer-reviewed studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Findable : Deposit raw spectral data (NMR, MS) in repositories like Zenodo.

- Accessible : Provide detailed synthetic protocols (e.g., molar ratios, reaction times) in supplementary materials.

- Interoperable : Use standardized units (e.g., μM for IC, % v/v for solvents).

- Reusable : Disclose batch-specific purity and storage conditions (−20°C under argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.